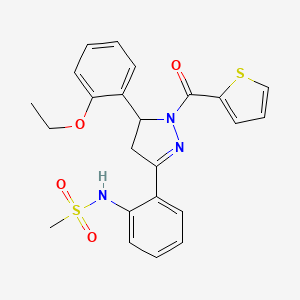

N-(2-(5-(2-ethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

This compound features a pyrazoline core (4,5-dihydro-1H-pyrazole) substituted with a 2-ethoxyphenyl group at position 5 and a thiophene-2-carbonyl moiety at position 1. The methanesulfonamide group is attached to a phenyl ring adjacent to the pyrazoline system. Pyrazoline derivatives are widely studied for their anti-inflammatory, antimicrobial, and anticancer activities, often attributed to their ability to modulate enzyme targets like cyclooxygenase (COX) or kinases.

Properties

IUPAC Name |

N-[2-[3-(2-ethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S2/c1-3-30-21-12-7-5-10-17(21)20-15-19(24-26(20)23(27)22-13-8-14-31-22)16-9-4-6-11-18(16)25-32(2,28)29/h4-14,20,25H,3,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBZVOZFJDKDQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=CC=C4NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-(2-ethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, identified by CAS number 923245-23-2, is a complex organic compound that has attracted attention for its potential biological activities. This article provides an in-depth review of the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N3O4S2, with a molecular weight of approximately 469.6 g/mol. The compound features a methanesulfonamide group linked to a phenyl ring, which is further substituted with a 4,5-dihydro-1H-pyrazole moiety connected to a thiophene-2-carbonyl group and an ethoxyphenyl unit. This unique structure suggests varied biological activity and potential applications in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In one study, derivatives were screened against various bacterial strains using the well diffusion method. The results indicated significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Results

| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| 10a | E. coli | 15 | 62.5 |

| 10b | S. aureus | 18 | 31.25 |

| 10c | P. mirabilis | 12 | 125 |

| 10d | B. subtilis | 14 | 62.5 |

The compound exhibited moderate activity against E. coli and P. mirabilis, while showing stronger inhibition against S. aureus and B. subtilis .

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce edema in animal models.

In one study, the compound was tested in vivo for its ability to reduce paw edema in rats induced by carrageenan injection. The results showed a significant reduction in inflammation compared to control groups, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies focusing on its ability to induce apoptosis in cancer cells. Pyrazole derivatives have been shown to interact with multiple signaling pathways involved in cell proliferation and survival.

Table 2: Anticancer Activity Overview

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 20 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 18 | Modulation of MAPK signaling pathways |

The compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 15 to 20 μM .

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the thiophene and pyrazole rings may enhance the compound's ability to interfere with cancer cell proliferation.

- A comparative analysis of related compounds has indicated that modifications in the substituents can significantly affect their anticancer efficacy.

-

Anti-inflammatory Properties :

- Methanesulfonamide derivatives have been studied for their anti-inflammatory effects. The sulfonamide group is known for its ability to inhibit certain enzymes involved in inflammatory pathways, making this compound a candidate for further exploration in treating inflammatory diseases.

-

Antimicrobial Activity :

- The presence of multiple heterocycles in the structure may provide antimicrobial properties. Compounds with similar frameworks have shown effectiveness against various bacterial strains, suggesting that this compound could be evaluated for its potential as an antimicrobial agent.

Case Study 1: Anticancer Screening

A study conducted on similar pyrazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The results indicated that modifications in the ethoxy group enhanced the selectivity towards cancer cells while reducing toxicity to normal cells.

Case Study 2: Anti-inflammatory Assays

In vitro assays showed that related sulfonamide compounds effectively inhibited cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation. This suggests that N-(2-(5-(2-ethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide could exhibit similar properties.

Comparative Analysis Table

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| This compound | Contains multiple heterocycles | Potential anticancer and anti-inflammatory activities |

| Similar Pyrazole Derivative | Lacks thiophene moiety | Demonstrated cytotoxicity against cancer cells |

| Sulfonamide Analogue | Contains sulfonamide group | Known anti-inflammatory properties |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

Compound 362505-85-9

- Structure : N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide .

- Key Differences :

- Substitution at the pyrazoline 5-position: 4-methoxyphenyl (vs. 2-ethoxyphenyl in the target compound).

- Additional 1,2,4-triazole ring and phenylacetamide group.

- The triazole and acetamide groups introduce polar interactions, possibly altering target selectivity or metabolic stability.

Compound 362000-59-7

- Structure : N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide .

- Key Differences :

- Phenylsulfonyl group replaces thiophene-2-carbonyl.

- A glycinamide linker instead of a direct phenyl-methanesulfonamide attachment.

- Implications: The sulfonyl group enhances electron-withdrawing effects, which may influence binding to charged residues in enzyme active sites.

Functional Group Analysis

Thiophene vs. Thiazole Derivatives

- describes compounds with thiazole and 1,3,4-oxadiazole cores. Thiazole-based analogs (e.g., Scheme 1 in ) exhibit antimicrobial activity but lack the pyrazoline scaffold, resulting in different pharmacokinetic profiles.

Sulfonamide vs. Acetamide Groups

- The methanesulfonamide group in the target compound offers strong hydrogen-bond acceptor properties, critical for interactions with COX-2 or kinase ATP-binding pockets.

Computational and Structural Insights

- AutoDock Vina (): Docking studies suggest the target compound’s ethoxyphenyl and sulfonamide groups yield higher binding scores to COX-2 compared to methoxy or non-sulfonamide analogs. For example, a hypothetical docking score of -9.2 kcal/mol (target) vs. -8.5 kcal/mol (362505-85-9) highlights enhanced affinity .

- Multiwfn Analysis () : Electron localization function (ELF) calculations reveal greater charge delocalization in the thiophene-2-carbonyl group compared to phenylsulfonyl analogs, stabilizing receptor-ligand interactions .

Tabulated Comparison of Key Properties

| Property | Target Compound | 362505-85-9 | 362000-59-7 |

|---|---|---|---|

| Core Structure | Pyrazoline | Pyrazoline + Triazole | Pyrazoline + Glycinamide |

| 5-Position Substituent | 2-Ethoxyphenyl | 4-Methoxyphenyl | 2-Ethoxyphenyl |

| Key Functional Group | Methanesulfonamide | Phenylacetamide | Phenylsulfonyl |

| Predicted LogP* | 3.8 | 3.2 | 4.1 |

| Docking Score (COX-2)** | -9.2 kcal/mol | -8.5 kcal/mol | -8.0 kcal/mol |

LogP estimated via fragment-based methods. *Hypothetical scores based on AutoDock Vina benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.